molecular formula C13H18ClFN2O B2614737 (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine CAS No. 2219419-28-8

(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine

Cat. No. B2614737
CAS RN: 2219419-28-8
M. Wt: 272.75
InChI Key: SRFNNMNKCZZXJY-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions. The products of these reactions can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can provide information about the compound’s stability, its interactions with other substances, and its potential uses .

Scientific Research Applications

Asymmetric Synthesis and Enantioselectivity

One prominent application involves the asymmetric deprotonation and enantioselective synthesis of pyrrolidines, a process crucial for creating compounds with high enantiomeric excess. This method is significant for synthesizing (S)-2-aryl-Boc-pyrrolidines, which are valuable in medicinal chemistry and organic synthesis due to their enantiopurity and potential as building blocks for various bioactive molecules (Wu, Lee, & Beak, 1996).

Molecular Structure and Reactivity

Further research has explored the synthesis, characterization, and reactivity of novel heterocyclic molecules. For example, the study of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one provides insights into its structural properties, including X-ray diffraction, FT-IR, and NMR analyses. This research is critical for understanding the molecular basis of potential applications in non-linear optics and drug development, emphasizing the molecule's stability, charge distribution, and reactivity (Murthy et al., 2017).

Organocatalysis and Catalytic Design

The exploration of fluorinated pyrrolidine derivatives as organocatalysts highlights their application in enhancing asymmetric induction in catalytic reactions. These studies are pivotal for the development of new catalytic designs and for improving the efficiency of synthetic organic reactions (Sparr et al., 2009).

Medicinal Chemistry Applications

Additionally, the synthesis and characterization of complexes containing pyrrolidine derivatives have implications in medicinal chemistry, particularly in the design of potential anticancer compounds. The understanding of metal complexes' molecular structures and their cytotoxic properties against various cancer cell lines is crucial for developing new therapeutic agents (Ghani & Mansour, 2011).

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential uses. This could include additional synthesis methods, more detailed structure analysis, or exploration of new reactions .

properties

IUPAC Name

(2S,3R)-2-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O/c1-18-7-6-17-5-4-12(16)13(17)9-2-3-10(14)11(15)8-9/h2-3,8,12-13H,4-7,16H2,1H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFNNMNKCZZXJY-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(C1C2=CC(=C(C=C2)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CC[C@H]([C@@H]1C2=CC(=C(C=C2)Cl)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine

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